Erlotinib is particularly effective against NSCLC with mutations in the Epidermal Growth Factor Receptor (EGFR) gene. These mutations are found in a subset of NSCLC patients and lead to uncontrolled cell growth. Erlotinib acts as an EGFR tyrosine kinase inhibitor (TKI), blocking the signals that promote cancer cell proliferation. Clinical trials have demonstrated improved survival rates and symptom control for patients with EGFR-mutated NSCLC compared to traditional chemotherapy [].
Research is ongoing to determine the effectiveness of erlotinib in pancreatic cancer treatment. Early studies suggest potential benefits, particularly for patients with specific mutations or when combined with other therapies [].
Erlotinib binds competitively to the ATP-binding site of the EGFR, a protein found on the surface of cancer cells. This binding prevents the activation of EGFR by epidermal growth factor (EGF) and other growth factors, thereby inhibiting downstream signaling pathways crucial for cell division [].
By blocking EGFR signaling, erlotinib disrupts the cell cycle, leading to arrest and ultimately cell death in cancer cells that rely on this pathway for growth [].
Scientific research continues to explore the efficacy of erlotinib and potential resistance mechanisms:
Ongoing research investigates erlotinib's effectiveness in various cancer types, alone or in combination with other therapies. Additionally, studies aim to identify patient selection criteria based on genetic markers to optimize treatment outcomes [].
Cancer cells can develop resistance to erlotinib over time. Research focuses on understanding these mechanisms, such as secondary mutations in the EGFR gene, to develop strategies to overcome resistance and improve treatment efficacy [].
Erlotinib is a small-molecule drug classified as a reversible inhibitor of the epidermal growth factor receptor tyrosine kinase. It is primarily used in the treatment of non-small cell lung cancer and advanced pancreatic cancer. The compound has a molecular formula of C22H23N3O4 and a molecular weight of approximately 393.44 g/mol . Erlotinib functions by blocking the phosphorylation of the epidermal growth factor receptor, which is crucial for tumor growth and survival, thereby inhibiting cellular proliferation and promoting apoptosis in cancer cells .
Erlotinib acts by targeting the epidermal growth factor receptor (EGFR) []. EGFR is a protein found on the surface of normal cells and cancer cells. In some cancers, EGFR is mutated or overexpressed, promoting uncontrolled cell growth and division []. Erlotinib inhibits the activity of EGFR by binding to the ATP-binding site, thereby blocking the signaling pathway that promotes cancer cell growth [].
Erlotinib exhibits potent biological activity against tumors expressing mutations in the epidermal growth factor receptor. It is particularly effective against non-small cell lung cancer cells with specific mutations such as exon 19 deletions and L858R mutations . The drug's mechanism involves competitive inhibition of ATP binding to the tyrosine kinase domain of the epidermal growth factor receptor, leading to decreased downstream signaling associated with cancer cell survival and proliferation . Clinical studies have shown that Erlotinib can significantly improve progression-free survival in patients with these mutations.
The synthesis of Erlotinib can be achieved through various methods:
Erlotinib is primarily used in oncology for:
Erlotinib has been studied for its interactions with various substances:
Several compounds exhibit similar mechanisms or structures to Erlotinib:
Compound Name | Mechanism | Unique Features |
---|---|---|
Gefitinib | EGFR Tyrosine Kinase Inhibitor | First-generation EGFR inhibitor; similar efficacy but different side effect profile. |
Afatinib | Irreversible EGFR Inhibitor | Targets multiple ErbB family receptors; effective against T790M mutation. |
Osimertinib | Third-generation EGFR Inhibitor | Specifically designed to overcome resistance from T790M mutation; enhanced selectivity. |
Lapatinib | HER2/EGFR Inhibitor | Primarily used for HER2-positive breast cancer; dual-targeting mechanism. |
Erlotinib's uniqueness lies in its reversible inhibition of the epidermal growth factor receptor, which allows it to be effective against certain mutations while also presenting distinct pharmacokinetic properties compared to these other inhibitors .
Irritant;Health Hazard;Environmental Hazard
"Erlotinib (Tarceva) Use During Pregnancy". Drugs.com. 1 November 2019. Archived from the original on 12 November 2019. Retrieved 23 December 2019.
"Erlotinib Monograph for Professionals". Drugs.com. Archived from the original on 24 December 2019. Retrieved 12 November 2019.
"Tarceva- erlotinib hydrochloride tablet". DailyMed. 12 December 2018. Archived from the original on 6 August 2020. Retrieved 23 December 2019.
"Drug Approval Package: Tarceva (Erlotinib) NDA #021743". U.S. Food and Drug Administration (FDA). 28 March 2005. Archived from the original on 23 December 2019. Retrieved 23 December 2019.
Organization, World Health (2019). "World Health Organization model list of essential medicines: 21st list 2019". hdl:10665/325771.
"2009 - SATURN: A double-blind, randomized, phase III study of maintenance erlotinib versus placebo following nonprogression with first-line platinum-based chemotherapy in patients with advanced NSCLC". Archived from the original on 22 December 2010. Retrieved 18 December 2010.
"April 2010 - Tarceva Indication Announcement Letter" (PDF). Archived (PDF) from the original on 16 July 2011. Retrieved 18 December 2010.
Cohen, Martin H.; Johnson, John R.; Chen, Yeh-Fong; Sridhara, Rajeshwari; Pazdur, Richard (August 2005). "FDA drug approval summary: erlotinib (Tarceva) tablets". The Oncologist. 10 (7): 461–466. doi:10.1634/theoncologist.10-7-461. ISSN 1083-7159. PMID 16079312. S2CID 10218263.
Kobayashi K, Hagiwara K (2013). "Epidermal growth factor receptor (EGFR) mutation and personalized therapy in advanced nonsmall cell lung cancer (NSCLC)". Targeted Oncology. 8 (1): 27–33. doi:10.1007/s11523-013-0258-9. PMC 3591525. PMID 23361373.
Qi WX, Shen Z, Lin F, et al. (2012). "Comparison of the efficacy and safety of EFGR tyrosine kinase inhibitor monotherapy with standard second-line chemotherapy in previously treated advanced non-small-cell lung cancer: A systematic review and meta-analysis". Asian Pacific Journal of Cancer Prevention. 13 (10): 5177–5182. doi:10.7314/APJCP.2012.13.10.5177. PMID 23244131.
"Roche obtains license for EGFR lung cancer assays and will develop Tarceva companion diagnostic test". www.roche.com. Archived from the original on 24 February 2022. Retrieved 10 January 2020.
Takimoto CH, Calvo E (15 April 2009), Principles of Oncologic Pharmacotherapy, archived from the original on 15 May 2009, retrieved 18 June 2009
Balak MN, Gong Y, Riely GJ, et al. (2006). "Novel D761Y and common secondary T790M mutations in epidermal growth factor receptor-mutant lung adenocarcinomas with acquired resistance to kinase inhibitors". Clin Cancer Res. 12 (1): 6494–501. doi:10.1158/1078-0432.CCR-06-1570. PMID 17085664.
Engelman JA, Zejnullahu K, Mitsudomi T, et al. (2007). "MET Amplification Leads to Gefitinib Resistance in Lung Cancer by Activating ERBB3 Signaling". Science. 316 (5827): 1039–43. Bibcode:2007Sci...316.1039E. doi:10.1126/science.1141478. PMID 17463250. S2CID 23254145.
EBean J, Brennan C, Shih JY, et al. (2007). "MET amplification occurs with or without T790M mutations in EGFR mutant lung tumors with acquired resistance to gefitinib or erlotinib". PNAS. 104 (52): 20932–7. Bibcode:2007PNAS..10420932B. doi:10.1073/pnas.0710370104. PMC 2409244. PMID 18093943.
Dudek AZ, Kmak KL, Koopmeiners J, et al. (2006). "Skin rash and bronchoalveolar histology correlates with clinical benefit in patients treated with gefitinib as a therapy for previously treated advanced or metastatic non-small cell lung cancer". Lung Cancer. 51 (1): 89–96. doi:10.1016/j.lungcan.2005.09.002. PMID 16290256.
Pérez-Soler R, Chachoua A, Hammond LA, et al. (15 August 2004). "Determinants of tumor response and survival with erlotinib in patients with non--small-cell lung cancer". Journal of Clinical Oncology. 22 (16): 3238–3247. doi:10.1200/JCO.2004.11.057. ISSN 0732-183X. PMID 15310767.
Thomas L. Petty, M.D. (2003). "Determinants of Tumor Response and Survival With Erlotinib in Patients With Non—Small-Cell Lung Cancer". Journal of Clinical Oncology. 1 (17): 3–4.
Li X, Kamenecka TM, Cameron MD (2010). "Cytochrome P450-mediated bioactivation of the epidermal growth factor receptor inhibitor erlotinib to a reactive electrophile". Drug Metabolism and Disposition: The Biological Fate of Chemicals. 38 (7): 1238–45. doi:10.1124/dmd.109.030361. ISSN 0090-9556. PMC 3202369. PMID 20382753.
Ren S, Li Y, Li W, et al. (2012). "Fatal asymmetric interstitial lung disease after erlotinib for lung cancer". Respiration. 84 (5): 431–5. doi:10.1159/000339508. PMID 22889962.
Khurana V, Minocha M, Pal D, et al. (March 2014). "Role of OATP-1B1 and/or OATP-1B3 in hepatic disposition of tyrosine kinase inhibitors". Drug Metabol Drug Interact. 29 (3): 179–90. doi:10.1515/dmdi-2013-0062. PMC 4407685. PMID 24643910.
Khurana V, Minocha M, Pal D, et al. (May 2014). "Inhibition of OATP-1B1 and OATP-1B3 by tyrosine kinase inhibitors". Drug Metabol Drug Interact. 29 (4): 249–59. doi:10.1515/dmdi-2014-0014. PMC 4407688. PMID 24807167.
Haberfeld, H, ed. (2010). Austria-Codex (in German) (2010/2011 ed.). Vienna: Österreichischer Apothekerverlag.
Raymond E, Faivre S, Armand JP (2000). "Epidermal growth factor receptor tyrosine kinase as a target for anticancer therapy". Drugs. 60 Suppl 1: 15–23, discussion 41–2. doi:10.2165/00003495-200060001-00002. PMID 11129168. S2CID 10555942.
Adis International Ltd (2003). "Erlotinib: CP 358774, NSC 718781, OSI 774, R 1415". Drugs in R&D. 4 (4): 243–248. doi:10.2165/00126839-200304040-00006. ISSN 1174-5886. PMID 12848590.
"FDA Approves Roche Test as CDx for Tarceva for Treating Certain NSCLC Patients". GenomeWeb. 15 May 2013. Archived from the original on 6 September 2019. Retrieved 10 January 2020.
http://drugpatentwatch.com/p/ingredient/erlotinib Archived 28 April 2016 at the Wayback Machine, "Details for Generic Name: erlotinib", DrugPatentWatch.com
"Roche and India's Glenmark reach truce over generic Tarceva". GaBI Online. 22 January 2016. Archived from the original on 24 December 2019. Retrieved 23 December 2019.
"Cancer drug: Supreme Court allows Cipla to withdraw appeal against Roche". The Economic Times. 16 June 2017. Archived from the original on 24 December 2019. Retrieved 23 December 2019.